molecular formula C14H11N3O6 B13039748 Benzyl N-(3,5-dinitrophenyl)carbamate CAS No. 1415920-03-4

Benzyl N-(3,5-dinitrophenyl)carbamate

Cat. No.: B13039748
CAS No.: 1415920-03-4
M. Wt: 317.25 g/mol
InChI Key: VYYKHWQOOSYCNX-UHFFFAOYSA-N
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Description

Benzyl N-(3,5-dinitrophenyl)carbamate: is an organic compound with the molecular formula C14H11N3O6. It is a derivative of carbamate, featuring a benzyl group and a 3,5-dinitrophenyl group. This compound is known for its applications in various fields, including organic synthesis and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for Benzyl N-(3,5-dinitrophenyl)carbamate are not widely documented, the general principles of carbamate synthesis, such as the use of protecting groups and catalytic processes, are likely employed.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl N-(3,5-dinitrophenyl)carbamate can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: The nitro groups in the 3,5-dinitrophenyl moiety can be reduced to amines under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the carbamate group under basic conditions.

Major Products:

    Oxidation: Products may include benzaldehyde derivatives.

    Reduction: Products include amines derived from the reduction of nitro groups.

    Substitution: Substituted carbamates or ureas.

Scientific Research Applications

Chemistry:

Biology and Medicine:

    Enzyme Inhibition: The compound may be studied for its potential to inhibit specific enzymes due to its structural features.

Industry:

    Material Science: It can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which Benzyl N-(3,5-dinitrophenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The nitro groups can participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Uniqueness:

    Benzyl N-(3,5-dinitrophenyl)carbamate:

Properties

CAS No.

1415920-03-4

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

benzyl N-(3,5-dinitrophenyl)carbamate

InChI

InChI=1S/C14H11N3O6/c18-14(23-9-10-4-2-1-3-5-10)15-11-6-12(16(19)20)8-13(7-11)17(21)22/h1-8H,9H2,(H,15,18)

InChI Key

VYYKHWQOOSYCNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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